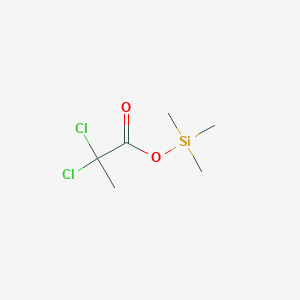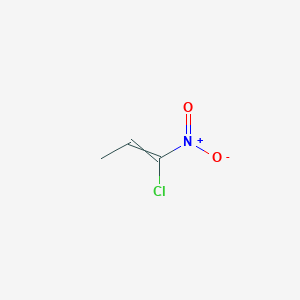![molecular formula C23H18N2OS B14471146 1-{2-[2-(Benzylsulfanyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one CAS No. 65568-46-9](/img/structure/B14471146.png)
1-{2-[2-(Benzylsulfanyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{2-[2-(Benzylsulfanyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one is a complex organic compound that features a naphthalene core substituted with a hydrazinylidene group and a benzylsulfanyl phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[2-(Benzylsulfanyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one typically involves the condensation of 2-hydrazinylidenenaphthalen-1(2H)-one with 2-(benzylsulfanyl)benzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-{2-[2-(Benzylsulfanyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction can lead to the formation of hydrazine derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzylsulfanyl or hydrazinylidene groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
1-{2-[2-(Benzylsulfanyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1-{2-[2-(Benzylsulfanyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The benzylsulfanyl and hydrazinylidene groups can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecules. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-{[2-(Benzylsulfanyl)phenyl]methyl}-1H-1,2,4-triazole hydrochloride
- 2-(Benzylsulfanyl)-1H-benzimidazole
- 1-(1-Alkyl-6-substituted-1H-benzimidazol-2-yl)-naphthalen-2-ols
Uniqueness
1-{2-[2-(Benzylsulfanyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the naphthalene core and the benzylsulfanyl phenyl group allows for diverse interactions and applications that are not possible with simpler compounds.
Propriétés
Numéro CAS |
65568-46-9 |
|---|---|
Formule moléculaire |
C23H18N2OS |
Poids moléculaire |
370.5 g/mol |
Nom IUPAC |
1-[(2-benzylsulfanylphenyl)diazenyl]naphthalen-2-ol |
InChI |
InChI=1S/C23H18N2OS/c26-21-15-14-18-10-4-5-11-19(18)23(21)25-24-20-12-6-7-13-22(20)27-16-17-8-2-1-3-9-17/h1-15,26H,16H2 |
Clé InChI |
VXLQTVONVMOIQR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CSC2=CC=CC=C2N=NC3=C(C=CC4=CC=CC=C43)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(6,7-Dihydro-2H,5H-[1,3]dioxolo[4,5-f]indol-5-yl)cyclopent-2-en-1-one](/img/structure/B14471066.png)
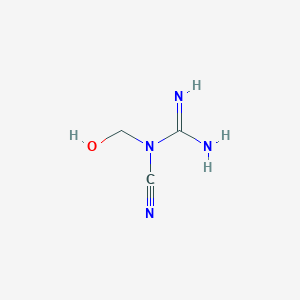
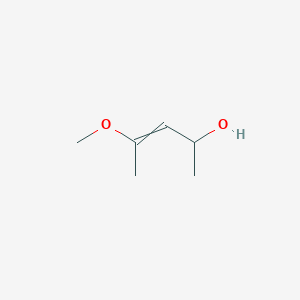
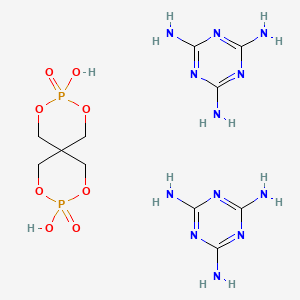
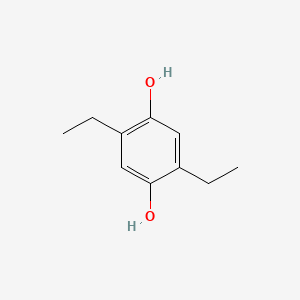
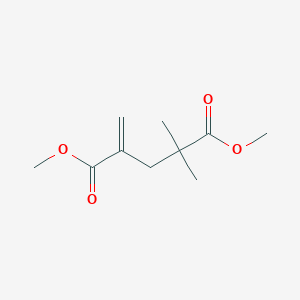
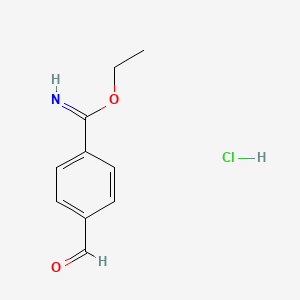
![({5-[(Triphenylmethyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid](/img/structure/B14471107.png)

